

An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopropylsulfonyl)piperazine

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Compound of Interest

Compound Name: 1-(Cyclopropylsulfonyl)piperazine

Cat. No.: B1520114

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the core physicochemical properties of **1-(Cyclopropylsulfonyl)piperazine**. It includes available quantitative data, comprehensive experimental protocols for determining these properties, and workflow visualizations to aid in understanding the methodological approaches.

Introduction

1-(Cyclopropylsulfonyl)piperazine is a chemical compound featuring a piperazine ring functionalized with a cyclopropylsulfonyl group. As with any molecule intended for pharmaceutical or research applications, a thorough understanding of its physicochemical properties is fundamental. These properties, including molecular weight, solubility, lipophilicity (LogP), and ionization constant (pKa), are critical determinants of a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers a technical examination of these key parameters and the standard methodologies employed for their determination.

Core Physicochemical Data

Quantitative data for **1-(Cyclopropylsulfonyl)piperazine** is limited in publicly accessible literature. The following table summarizes the available computed data for the hydrochloride

salt of the compound and provides experimental data for the parent compound, piperazine, for contextual comparison.

Property	1-(Cyclopropylsulfonyl)piperazine Hydrochloride	Piperazine (Parent Compound)	Data Reference
Molecular Formula	C ₇ H ₁₅ ClN ₂ O ₂ S	C ₄ H ₁₀ N ₂	[1][2]
Molecular Weight	226.73 g/mol	86.14 g/mol	[1][2][3]
Melting Point	Data not available	109-112 °C	[4][5]
Boiling Point	Data not available	145-146 °C	[4][5]
pKa (25 °C)	Data not available	pKa1: 5.35; pKa2: 9.73	[5][6]
LogP	Data not available	-1.24	[5]
Solubility	Data not available	150 g/L in water (20 °C)	[5][7]

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental protocols for determining the key physicochemical properties of a compound like **1-(Cyclopropylsulfonyl)piperazine**.

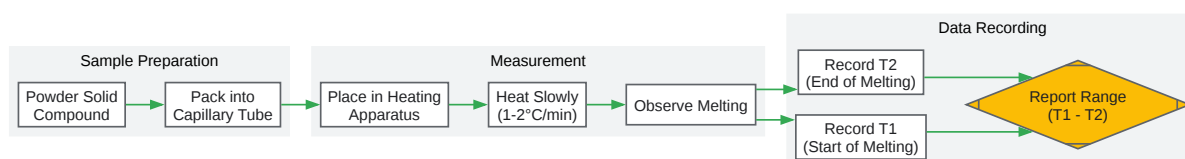
Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[8]

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

This is a common and effective method for determining the melting point of a solid organic compound.[9]

- **Sample Preparation:** A small amount of the dry, solid compound is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 1-2 mm.[10][11]
- **Apparatus Setup:**
 - **Thiele Tube:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[9]
 - **Digital Melting Point Apparatus (e.g., Mel-Temp):** The capillary tube is inserted into the heating block of the apparatus.[8][12]
- **Heating:** The apparatus is heated slowly and steadily. The side arm of the Thiele tube is heated to create a convection current that ensures uniform temperature distribution.[9] For digital apparatus, the heating rate is set electronically.
- **Observation:** A preliminary, rapid heating can be done to find an approximate melting point. For an accurate measurement, the heating rate should be slowed to 1-2°C per minute as the temperature approaches the expected melting point.[8][9]
- **Data Recording:** Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the range T1-T2.[8][12]



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Figure 1: Workflow for Melting Point Determination.

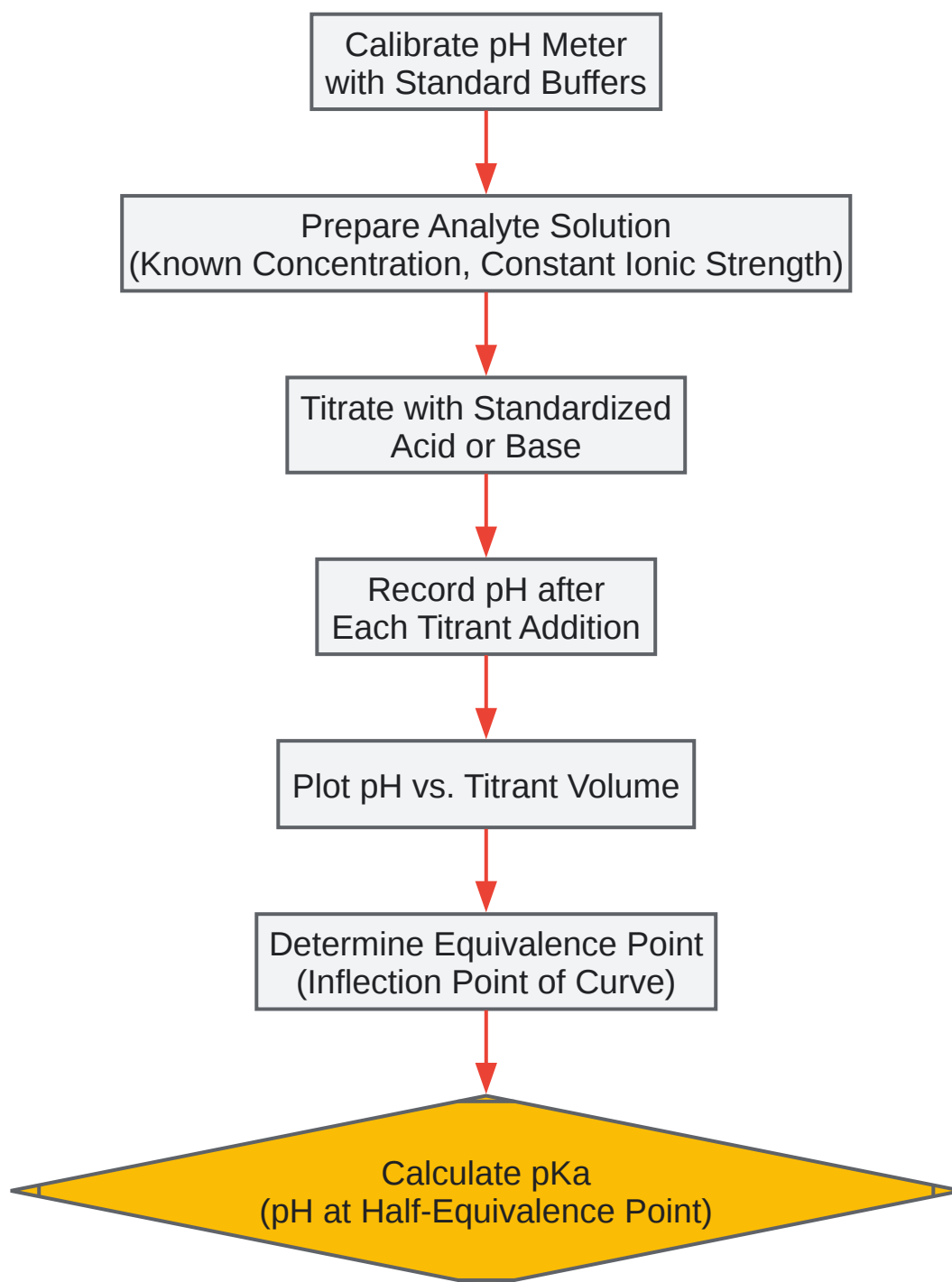
pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule with basic functional groups like the piperazine nitrogens, the pKa values indicate the pH at which these groups are protonated or deprotonated.

Methodology: Potentiometric Titration

This is a highly precise and common method for pKa determination.^{[13][14]} It involves measuring the pH of a solution as a titrant is added incrementally.

- **System Calibration:** The pH meter and electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).^[15]
- **Sample Preparation:** A precise quantity of the compound is dissolved in a suitable solvent (often water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.^[15]
- **Titration:** The sample solution is placed in a vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. The solution is titrated with a standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), added in small, precise increments.^[15]
- **Data Collection:** The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
- **Data Analysis:** The pH data is plotted against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. This is identified as the inflection point on the titration curve, which can be determined accurately by analyzing the first or second derivative of the curve. The experiment is typically repeated multiple times to ensure reproducibility.^[15]



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Figure 2: Workflow for pKa Determination via Potentiometric Titration.

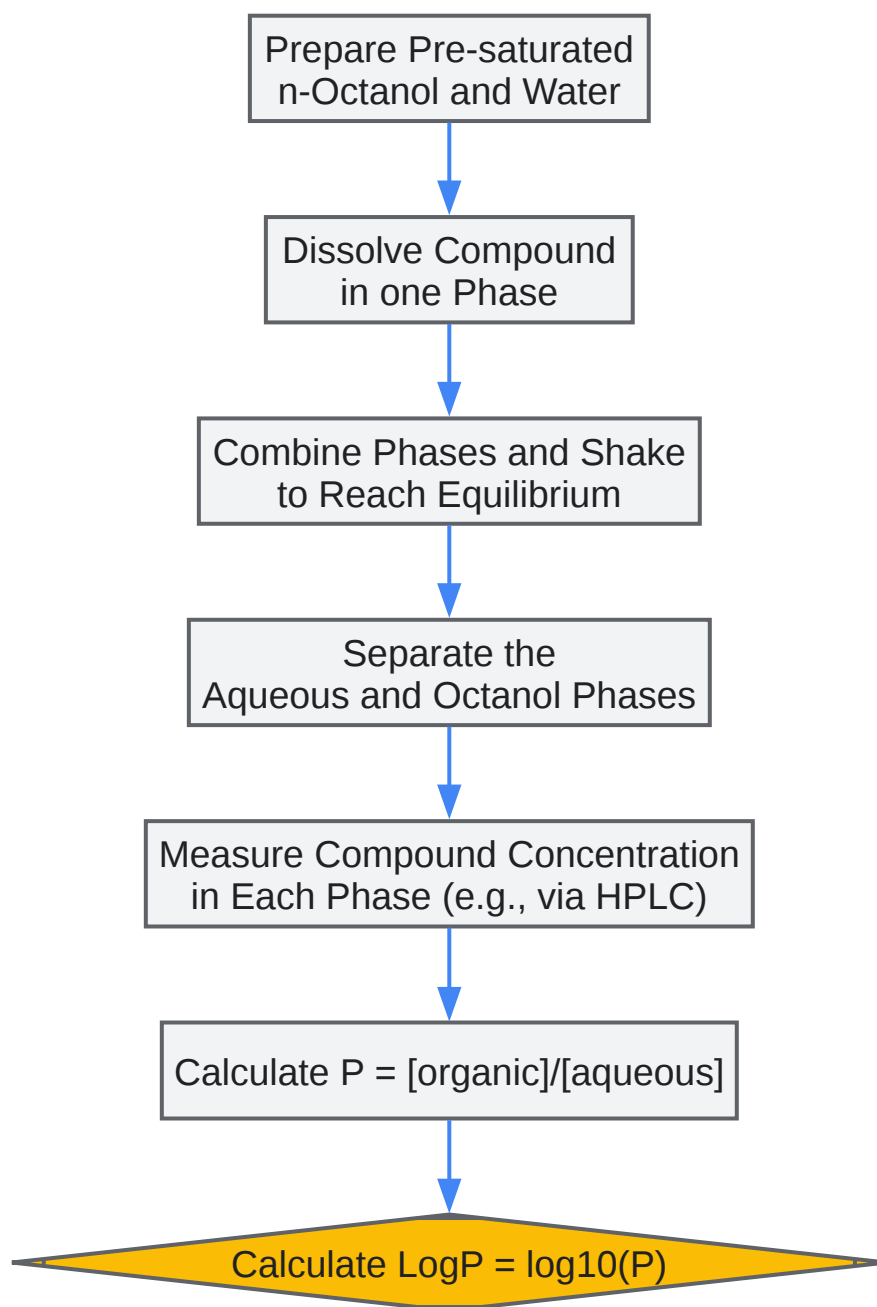
LogP Determination

LogP is the logarithm of the partition coefficient, which quantifies the differential solubility of a compound in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key measure of lipophilicity.

Methodology: Shake-Flask Method

The shake-flask method is the traditional and "gold standard" technique for the experimental determination of LogP.[\[16\]](#)

- Solvent Preparation: n-Octanol and water (or a suitable buffer like PBS pH 7.4) are pre-saturated with each other by mixing them vigorously and then allowing the phases to separate.[\[17\]](#)
- Sample Preparation: A known amount of the compound is dissolved in one of the pre-saturated phases (e.g., n-octanol).
- Partitioning: The solution is combined with a known volume of the other pre-saturated phase in a separation funnel or vial. The mixture is then shaken vigorously for a set period to allow the compound to partition between the two phases and reach equilibrium.[\[14\]](#)[\[16\]](#)
- Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.
- Concentration Measurement: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.[\[17\]](#)
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations. The LogP is the base-10 logarithm of this value.[\[18\]](#)
 - $P = [\text{organic}] / [\text{aqueous}]$
 - $\text{LogP} = \log_{10}(P)$



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Figure 3: Workflow for LogP Determination via Shake-Flask Method.

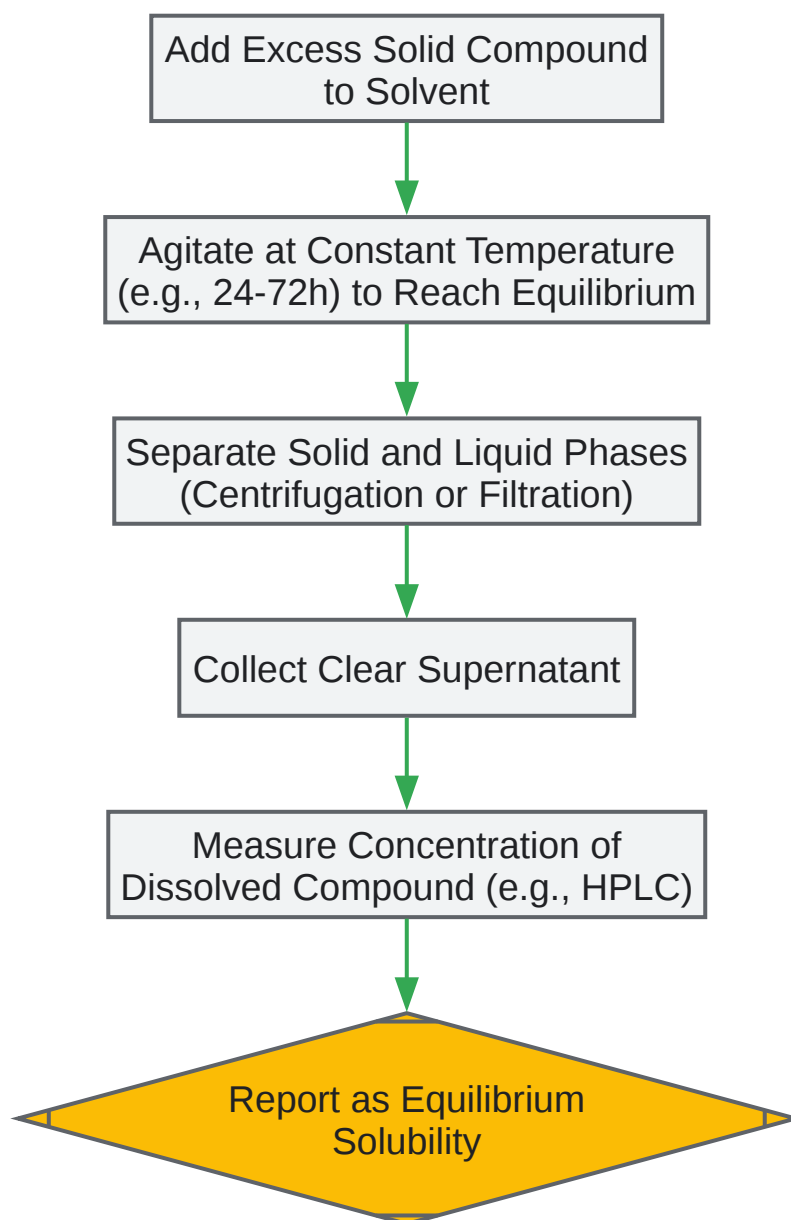
Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. Thermodynamic equilibrium solubility is a critical parameter for drug development.

Methodology: Equilibrium Shake-Flask Method

This method is considered the most reliable for determining thermodynamic solubility.[\[19\]](#)

- **Sample Preparation:** An excess amount of the solid compound is added to a vial containing a known volume of the solvent of interest (e.g., water, buffer at a specific pH). The amount added must be sufficient to ensure a saturated solution with undissolved solid remaining.[\[19\]](#)
- **Equilibration:** The vial is sealed and agitated (e.g., by shaking, stirring, or rotating) in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[\[20\]](#)
- **Phase Separation:** After equilibration, the suspension is allowed to stand to let the excess solid settle. The solid and liquid phases are then separated by filtration (using a low-binding filter) or centrifugation.[\[20\]](#)
- **Concentration Analysis:** The concentration of the compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as HPLC, LC-MS, or UV-Vis spectroscopy.[\[21\]](#)
- **Result Reporting:** The measured concentration is reported as the equilibrium solubility of the compound in the specified solvent at that temperature, typically in units of mg/mL or μM .



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Figure 4: Workflow for Equilibrium Solubility Determination.

Conclusion

The physicochemical properties of **1-(Cyclopropylsulfonyl)piperazine** are paramount to its potential application in research and drug development. While specific experimental data for this molecule are not widely published, this guide provides the established, robust methodologies required for their determination. The protocols for measuring melting point, pKa, LogP, and solubility are foundational experiments in chemical and pharmaceutical sciences.

Accurate characterization using these methods will enable researchers to build a comprehensive profile of the compound, facilitating further investigation into its biological activity and formulation development.

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